4-Chroman-6-yl-thiazol-2-ylamine
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Overview
Description
4-Chroman-6-yl-thiazol-2-ylamine is a heterocyclic compound that consists of a thiazole ring and a chromanol moiety. It has the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chroman-6-yl-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the attachment of the chromanol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiazole and a chromanol derivative can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chroman-6-yl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Chroman-6-yl-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chroman-6-yl-thiazol-2-ylamine involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The chromanol moiety may contribute to the compound’s antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Chromanol: A compound with a similar chromanol moiety but lacking the thiazole ring.
Uniqueness
4-Chroman-6-yl-thiazol-2-ylamine is unique due to the combination of the thiazole and chromanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromen-6-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-12-14-10(7-16-12)8-3-4-11-9(6-8)2-1-5-15-11/h3-4,6-7H,1-2,5H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHCIGCWEBUGQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CSC(=N3)N)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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